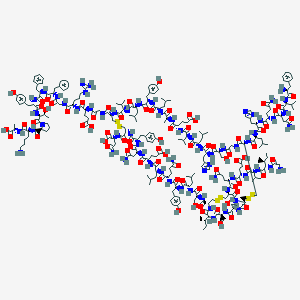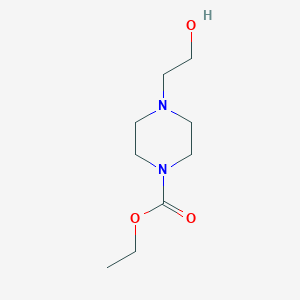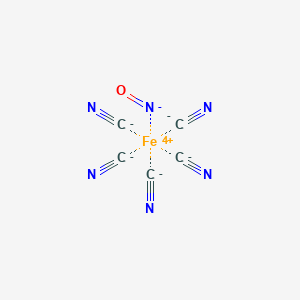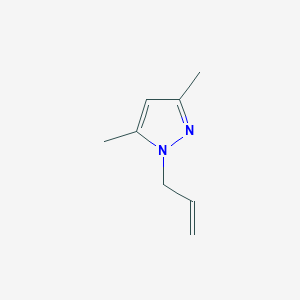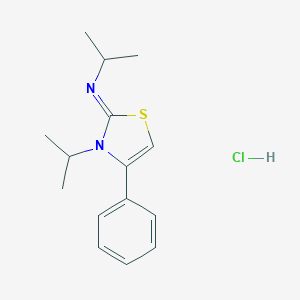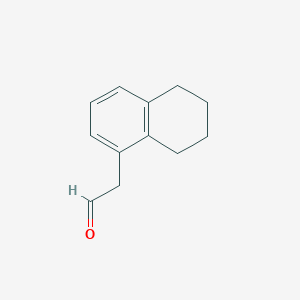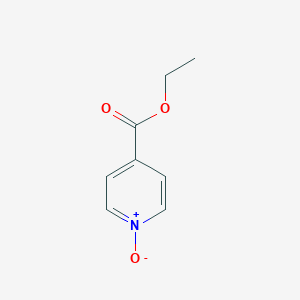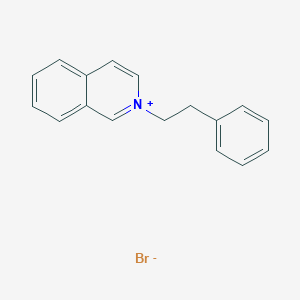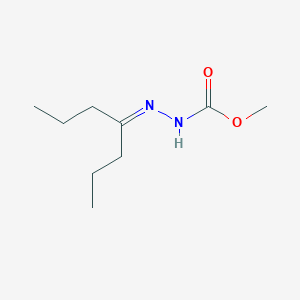
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester, also known as methyl 3-(1-propylbutylidene)carbazate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbazate derivative and is primarily used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester has various applications in scientific research. It is primarily used as a reagent in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. Additionally, it has been used as a starting material for the synthesis of other carbazate derivatives that have potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is not well understood. However, it is believed to act as a nucleophile and form carbon-carbon bonds with other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester. However, it has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester in lab experiments is its ability to act as a nucleophile and form carbon-carbon bonds. However, its limited availability and low yield during synthesis can be a limitation.
Direcciones Futuras
There are several future directions for research on carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester. One potential direction is to explore its applications in drug discovery. Additionally, further research can be conducted to better understand its mechanism of action and potential biochemical and physiological effects. Finally, efforts can be made to improve the synthesis method to increase the yield and availability of this compound.
Métodos De Síntesis
The synthesis of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is a multi-step process that involves the reaction of Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-oxobutanoate with 1-bromobutane in the presence of sodium hydride to form 3-(1-bromobutyl) Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form the final product, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-(1-propylbutylidene)carbazate. The overall yield of this synthesis is around 60%.
Propiedades
Número CAS |
14978-96-2 |
|---|---|
Nombre del producto |
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl N-(heptan-4-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-8(7-5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
Clave InChI |
JLBAWEHEGKDKSY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)OC)CCC |
SMILES canónico |
CCCC(=NNC(=O)OC)CCC |
Sinónimos |
3-(1-Propylbutylidene)carbazic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



